N'-(1-phenylethylidene)-1-adamantanecarbohydrazide
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Overview
Description
N’-(1-phenylethylidene)-1-adamantanecarbohydrazide is an organic compound with a unique structure that combines the adamantane framework with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-phenylethylidene)-1-adamantanecarbohydrazide typically involves the condensation of 1-adamantanecarbohydrazide with 1-phenylethylidene. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. For example, the reaction can be performed in ethanol with a catalytic amount of acetic acid, leading to the formation of the desired product after several hours of reflux .
Industrial Production Methods
While specific industrial production methods for N’-(1-phenylethylidene)-1-adamantanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-phenylethylidene)-1-adamantanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
N’-(1-phenylethylidene)-1-adamantanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Due to its unique structure, it is explored for use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-(1-phenylethylidene)-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the adamantane framework provides rigidity and enhances the compound’s binding affinity to its targets. This dual functionality allows the compound to modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N’-(1-phenylethylidene)benzohydrazide: Similar in structure but with a benzene ring instead of the adamantane framework.
N’-(1-phenylethylidene)aniline: Lacks the hydrazide group but shares the phenylethylidene moiety.
Uniqueness
N’-(1-phenylethylidene)-1-adamantanecarbohydrazide is unique due to the presence of the adamantane framework, which imparts enhanced stability and rigidity compared to its analogs. This structural feature makes it particularly suitable for applications requiring robust and stable compounds .
Properties
Molecular Formula |
C19H24N2O |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-13(17-5-3-2-4-6-17)20-21-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,14-16H,7-12H2,1H3,(H,21,22)/b20-13+ |
InChI Key |
IGQWZPBZEMSVSI-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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